1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-23-2-1-9-27(23)18-6-3-16(4-7-18)14-26-10-11-28-20(24(26)30)13-19(25-28)17-5-8-21-22(12-17)32-15-31-21/h3-8,10-12,19-20,25H,1-2,9,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJJMASDVWCRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(C3=O)CC(N4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of a series of compounds designed based on the activity of indoles against various cancer cell lines. Indoles are known to target microtubules and their component protein, tubulin, which are crucial for cell division and hence a leading target for anticancer agents.
Mode of Action
Similar compounds in its series have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The compound likely affects the pathways related to cell division and apoptosis, given its potential anticancer activity. By interacting with tubulin, it could disrupt the assembly of microtubules, essential components of the cell’s cytoskeleton. This disruption could lead to cell cycle arrest and ultimately apoptosis, the programmed cell death.
Result of Action
The result of the compound’s action is likely the inhibition of cell division and the induction of apoptosis in cancer cells. This could potentially lead to a decrease in the proliferation of cancer cells and hence a reduction in tumor size.
Biochemical Analysis
Biological Activity
The compound 1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound based on recent findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring and a pyrazolo[1,5-a]pyrazine moiety, along with a benzodioxole substituent. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 378.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The benzodioxole and pyrazolo structures are known to influence enzyme activity and receptor binding, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, modulating cellular responses.
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit potent anticancer effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to the target structure have shown significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin, enhancing the efficacy of conventional chemotherapy .
Anti-inflammatory Effects
Research indicates that pyrazolo derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests their potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural components may contribute to antimicrobial activity against various pathogens. Studies have highlighted that similar pyrazolo compounds demonstrate effectiveness against bacterial strains and fungi .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related pyrazolo compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, indicating strong anticancer properties linked to the inhibition of specific signaling pathways .
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory bowel disease models, treatment with pyrazolo derivatives led to reduced inflammatory markers and improved histological scores in treated animals versus untreated controls .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
Key Observations :
-
The pyrrolidinone ring is stable under mild conditions but hydrolyzes under prolonged acidic reflux to yield an aniline derivative.
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Benzodioxole rings remain intact during hydrolysis unless exposed to strong oxidizing agents .
Oxidation and Reduction
Selective redox reactions target the pyrazinone and pyrrolidinone moieties:
Mechanistic Insights :
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The pyrazinone core undergoes oxidation to dione structures, likely via radical intermediates .
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Pyrrolidinone reduction produces a secondary alcohol intermediate before full conversion to pyrrolidine.
Nucleophilic Substitution
The benzodioxole and pyrazolo-pyrazinone systems participate in substitution reactions:
Data Highlights :
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Grignard additions at C-5 proceed with >80% regioselectivity but require low temperatures to avoid side reactions .
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Benzodioxole ring-opening under ammonia yields catechol derivatives, useful for further functionalization .
Cycloaddition and Ring-Opening
The pyrazolo-pyrazinone system participates in [4+2] cycloadditions:
| Reaction | Dienophile | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, reflux, 8h | Bicyclic adducts (endo preference) |
| Retro-Diels-Alder | Thermal decomposition | 250°C, vacuum, 1h | Fragmentation to furan and pyrazine |
Thermal Stability :
Functional Group Interconversion
Key transformations include:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Amidation | AcCl, pyridine, 0°C | Acetylated pyrrolidinone derivative | 92% |
| Sulfonation | SO₃·Py complex, DCM | Sulfonated phenyl-pyrrolidinone | 65% |
Synthetic Utility :
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Acetylation occurs preferentially at the pyrrolidinone nitrogen .
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Sulfonation modifies the phenyl ring’s electronic properties for pharmacological studies .
Photochemical Reactions
UV-induced reactivity has been documented:
| Condition | Outcome | Application |
|---|---|---|
| UV (254 nm), CH₃CN | Benzodioxole ring cleavage → quinone | Photodegradation studies |
| UV + TiO₂ catalyst | Full mineralization to CO₂/H₂O | Environmental persistence data |
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of pyrrolidinone | 48h |
| Liver microsomes | Oxidative metabolism (CYP3A4-mediated) | <1h |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrazine Derivatives
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e, 15)
- Core Structure : Pyrazolo[3,4-b]pyrazin-5-one, differing in ring fusion positions (3,4-b vs. 1,5-a) .
- Substituents: Derivatives in feature amino acid-derived side chains (e.g., alanine, valine), while the target compound has a benzodioxol group and pyrrolidinone.
- Synthesis: Prepared via reductive lactamization of amino acid intermediates, contrasting with the target compound’s likely Suzuki coupling or similar cross-coupling for aryl introduction .
Pyrazolo-Pyrimidinone Derivatives
MK9, MK61, MK66 ()
- Core Structure: Pyrazolo[1,5-a]pyrimidin-7(4H)-one, replacing the pyrazine ring with a pyrimidinone .
- Substituents : Varied aryl groups (e.g., p-tolyl, nitro-phenyl) at positions 2 and 4. MK9 (5-phenyl-2-(p-tolyl)) showed a 45% synthesis yield via benzoylacetonitrile condensation .
- SAR Insights : Electron-withdrawing groups (e.g., nitro in MK61) reduce solubility but enhance binding affinity, whereas methoxy groups (MK66) improve bioavailability .
| Compound | Core Structure | Key Substituents | Synthesis Yield |
|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | Benzodioxol, pyrrolidin-2-one | Not reported |
| MK9 () | Pyrazolo[1,5-a]pyrimidine | p-Tolyl, phenyl | 45% |
Benzodioxol-Containing Derivatives
2-(1,3-Benzodioxol-5-yl)-pyrido[1,2-a]pyrimidin-4-ones ()
- Core Structure : Pyrido[1,2-a]pyrimidin-4-one fused with benzodioxol, differing from the target’s pyrazolo-pyrazine .
- Substituents : Piperazine derivatives at position 7 (e.g., 4-methylpiperazinyl), enhancing solubility and target engagement.
- Pharmacological Role : Benzodioxol groups improve metabolic stability and receptor binding, as seen in kinase inhibitors .
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | Benzodioxol, pyrrolidin-2-one |
| Derivatives | Pyrido[1,2-a]pyrimidine | Benzodioxol, piperazine |
Pyrrolidinone-Linked Compounds
5-Aryl-1,5-dihydro-pyrrol-2-ones ()
- Core Structure : 1,5-Dihydro-pyrrol-2-one with aryl substituents (e.g., tert-butylphenyl in compound 20) .
- Substituents : Hydroxypropyl groups enhance solubility, while tert-butyl groups increase lipophilicity.
- Synthesis : Yields ~62% via aldehyde condensation, contrasting with the target compound’s multi-step synthesis .
Key Structural and Functional Insights
Heterocyclic Core Impact: Pyrazolo[1,5-a]pyrazine (target) offers distinct electronic properties compared to pyrazolo-pyrimidinones (MK series) or pyrido-pyrimidines (). The additional nitrogen in pyrazine may enhance hydrogen-bonding interactions.
Benzodioxol Substituent :
- The benzodioxol group in the target compound likely improves metabolic stability and aromatic interactions, similar to its role in derivatives .
Pyrrolidin-2-one vs. Other Linkers :
- The lactam in the target compound provides polarity and conformational rigidity, contrasting with piperazine () or hydroxypropyl () linkers, which offer flexibility and solubility.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions, including cyclization of the pyrazolo[1,5-a]pyrazinone core, benzodioxole coupling, and pyrrolidinone functionalization. Key steps requiring optimization include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF to minimize side reactions .
- Benzyl-protection/deprotection : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-alkylation .
- Final purification : Employ gradient flash chromatography (MeOH/CH₂Cl₂) followed by recrystallization in ethanol to achieve >95% purity .
Q. What analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm regioselectivity of the benzodioxole and pyrazolo-pyrazinone moieties .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at 254 nm, ensuring ≤2% by area .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ with <5 ppm error .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzyme inhibition : Screen against kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays at 10 µM .
- Cellular cytotoxicity : Test in HEK-293 or HepG2 cells via MTT assay (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced target selectivity?
- Perform molecular docking (AutoDock Vina) using X-ray structures of target enzymes (e.g., PDE4B, PDB: 3G4K) to predict binding modes .
- Apply QSAR models to correlate substituent effects (e.g., benzodioxole vs. difluorobenzyl groups) with activity .
- Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ shifts >10-fold indicate selectivity improvements) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Cross-assay validation : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in cellular vs. enzymatic assays .
Q. How can reaction conditions be scaled for gram-scale synthesis without compromising efficiency?
- Continuous flow chemistry : Optimize benzodioxole coupling in a microreactor (70°C, 30 min residence time) to enhance reproducibility .
- Catalyst recycling : Immobilize Pd(PPh₃)₄ on mesoporous silica for Suzuki-Miyaura steps, achieving 85% recovery over 5 cycles .
Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC to identify labile groups (e.g., benzodioxole ring oxidation) .
- Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) to inform storage conditions .
Methodological Guidance for Data Interpretation
Q. How should researchers handle variability in enzymatic assay results?
- Statistical design : Apply a 3-factor DOE (enzyme concentration, incubation time, substrate concentration) to identify outliers .
- Normalization : Use Z-factor scoring to distinguish true inhibitors from false positives in high-throughput screens .
Q. What structural modifications improve solubility without reducing potency?
- Introduce polar groups (e.g., -OH, -SO₃H) at the pyrrolidinone nitrogen, maintaining logP <3 via ClogP calculations .
- Test prodrug strategies : Acetylate hydroxyl groups to enhance permeability, with enzymatic cleavage in target tissues .
Comparative Analysis of Structural Analogs
Q. How does substituting the benzodioxole group with difluorophenyl or methoxyphenyl affect activity?
- Benzodioxole analogs : Show higher PDE4 inhibition (IC₅₀ = 12 nM) due to π-π stacking with Phe446 in the catalytic pocket .
- Difluorophenyl analogs : Exhibit improved metabolic stability (t₁/₂ = 8.2 h in liver microsomes) but reduced potency (IC₅₀ = 45 nM) .
- Methoxyphenyl analogs : Moderate activity (IC₅₀ = 28 nM) with enhanced water solubility (25 mg/mL in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
